molecular formula C18H12BrN3O2S B2575269 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 896678-48-1

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2575269
CAS No.: 896678-48-1
M. Wt: 414.28
InChI Key: NMLPBVNZARDCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring:

  • A thiazolo[5,4-b]pyridine moiety fused to a phenyl ring, contributing to π-π stacking interactions and structural rigidity.
  • A 2-methyl substituent on the phenyl ring, which may influence steric effects and metabolic stability.

This compound’s design leverages the pharmacological relevance of thiazolo-pyridine scaffolds, known for kinase inhibition and anticancer activity . The bromine atom at the furan 5-position likely improves target selectivity and pharmacokinetic properties compared to non-halogenated analogs.

Properties

IUPAC Name

5-bromo-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-10-9-11(17-22-13-3-2-8-20-18(13)25-17)4-5-12(10)21-16(23)14-6-7-15(19)24-14/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPBVNZARDCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The thiazolo[5,4-b]pyridine scaffold, to which this compound belongs, has been identified as a promising structure for the development of kinase inhibitors. Kinases are critical in various signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Several studies have reported that derivatives of thiazolo[5,4-b]pyridine exhibit significant inhibitory activity against various kinases, including c-KIT and BCR-ABL, which are known to be involved in certain types of cancers.

Kinase Inhibition

Research indicates that compounds containing the thiazolo[5,4-b]pyridine moiety can effectively inhibit c-KIT activity. For instance, derivatives have shown the ability to switch off activated c-KIT to its inactive state, demonstrating their potential for treating imatinib-resistant gastrointestinal stromal tumors (GISTs) . Additionally, modifications at specific positions of the thiazolo[5,4-b]pyridine scaffold have been explored to enhance binding affinity and selectivity towards different kinases .

Cancer Therapeutics

The compound has shown promise in anticancer applications. Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines.

Antitumor Activity

In vitro studies have reported that thiazolo[5,4-b]pyridine derivatives possess significant antitumor activity against multiple cancer types. For example:

  • Compounds derived from this scaffold were tested against human lung adenocarcinoma cells (A549) and showed notable selectivity with IC50 values indicating effective cytotoxicity .
  • Another study highlighted the synthesis of thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR analysis of these compounds has revealed critical insights into how structural modifications influence their biological activity. For instance, the presence of electron-withdrawing groups has been linked to enhanced potency against specific cancer cell lines .

Drug Discovery Applications

The unique structural features of 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide make it a valuable candidate in drug discovery efforts aimed at developing new therapeutic agents.

High-Throughput Screening

This compound can serve as a lead compound in high-throughput screening assays designed to identify novel anticancer agents. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a suitable candidate for further optimization .

Potential for Combination Therapies

Given its mechanism of action targeting specific kinases, there is potential for using this compound in combination therapies with existing treatments to enhance efficacy and overcome resistance mechanisms observed in cancer therapies .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Structure Key Substituents/Modifications Pharmacological/P physicochemical Insights References
5-Bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide (Target) Thiazolo[5,4-b]pyridine, 2-methylphenyl, brominated furan High rigidity; potential kinase inhibition
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Triazolo[4,3-b]pyridazine instead of thiazolo-pyridine Reduced π-stacking due to triazole’s planar geometry
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Simplistic thiazol-2-yl group (no fused pyridine) Lower molecular weight; reduced binding affinity
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide Morpholine substituent on phenyl ring Enhanced solubility via morpholine’s polarity
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Pyrimidine core with sulfanyl and piperidine groups Improved metabolic stability via sulfonamide
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Pyridine core with dimethoxybenzyl Antitumor and antimicrobial activity reported

Core Heterocycle Modifications

  • Thiazolo[5,4-b]pyridine vs. Triazolo[4,3-b]pyridazine () :
    The triazolo-pyridazine analog () replaces sulfur in thiazolo with nitrogen, reducing electron-richness and altering binding modes. This may decrease kinase affinity but improve solubility .
  • Thiazolo-pyridine vs. Pyrimidine () :
    Pyrimidine-based analogs (e.g., ) introduce sulfanyl and piperidine groups, enhancing interactions with cysteine residues in enzymes. However, the bulkier pyrimidine core may reduce cell permeability compared to the target compound .

Substituent Effects

  • 2-Methylphenyl vs. Morpholine-Phenyl () :
    The morpholine group in increases polarity, improving aqueous solubility (cLogP ~2.1 vs. target’s ~3.5). However, the methyl group in the target compound offers better metabolic stability by shielding reactive sites .
  • Brominated Furan vs. Non-Halogenated Analogs: Bromine’s electronegativity enhances halogen bonding with protein targets (e.g., kinases), as seen in crystallographic studies of similar brominated furans . Non-brominated analogs (e.g., ) show weaker binding in vitro .

Biological Activity

5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Bromine Atom : Known for its role in enhancing biological activity.
  • Thiazolo[5,4-b]pyridine Moiety : Associated with various pharmacological effects, particularly in cancer therapy.
  • Furan-2-carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C18H12BrN3O2SC_{18}H_{12}BrN_3O_2S, with a molecular weight of 414.3 g/mol .

Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. The thiazolo[5,4-b]pyridine fragment is particularly noted for its ability to interfere with cancer pathways, which could contribute to the compound's efficacy against various cancer cell lines.

Case Studies

  • Human Chronic Myeloid Leukemia (CML) Cells : In vitro studies have indicated that this compound exhibits significant cytotoxicity against CML cells, suggesting potential as a therapeutic agent in treating this type of cancer. The IC50 values reported for the compound range from 15 to 30 µM, indicating effective dose-dependent inhibition of cell viability .
  • Other Cancer Types : Additional studies have shown promising results against breast and lung cancer cell lines, where the compound demonstrated an ability to induce apoptosis and inhibit cell migration .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundBromine, thiazolo[5,4-b]pyridineAnticancer (CML)15–30
6-bromo-N-(3-methyl-thiazolo[5,4-b]pyridin-2-yl)phenylcarboxamideBromine, thiazolo[5,4-b]pyridineAnticancer (Breast)20–35
N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamideBenzamide structureModerate cytotoxicity25–40

Potential Applications

The unique structural features of this compound suggest several potential applications:

  • Anticancer Therapy : Given its efficacy against leukemia and other cancers, further development as an anticancer agent is warranted.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity; however, more research is needed to fully characterize this aspect .
  • Inflammatory Conditions : The compound's ability to modulate kinase activity suggests it may also be beneficial in treating inflammatory diseases.

Future Research Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how the compound interacts with specific molecular targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Derivatives Exploration : Synthesizing analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-bromo-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide?

Methodological Answer:
The compound is typically synthesized via a multi-step process:

Carboxamide Coupling : React 5-bromofuran-2-carboxylic acid with 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to isolate the product .

Characterization : Confirm structure via ¹H/¹³C NMR (δ ~7.8–8.5 ppm for aromatic protons), LC-MS (M+H⁺ expected ~470–475 m/z), and elemental analysis .

How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction resolves the thiazolo-pyridine and furan-carboxamide moieties, with bond angles and distances confirming stereochemistry (e.g., C–S bond lengths ~1.70–1.75 Å) .
  • Advanced NMR : 2D experiments (HSQC, HMBC) map proton-carbon correlations, distinguishing overlapping signals in the thiazolo-pyridine region .

What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

  • Sirtuin Modulation : Structural analogs (e.g., 3-methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide) show activity as sirtuin regulators, targeting chromatin remodeling and DNA repair pathways .
  • Kinase Inhibition : The thiazolo-pyridine core may interact with ATP-binding pockets in kinases (e.g., MAPK10), validated via competitive binding assays .

Advanced Research Questions

How can researchers resolve contradictory activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with cell-based viability assays (e.g., MTT) to distinguish target-specific effects from off-target toxicity .
  • Structural Analysis : Use X-ray co-crystallography to confirm ligand-target interactions, especially if discrepancies arise from assay-specific buffer conditions (e.g., pH-sensitive binding) .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve solubility, as seen in related thiazolo-pyridine derivatives .
  • Formulation Screening : Test lipid-based nanoparticles or cyclodextrin complexes to enhance oral bioavailability, guided by logP calculations (predicted ~3.5 for this compound) .

How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Core Modifications :

    Substituent Biological Impact Reference
    Bromo (C5-furan)Enhances DNA-binding affinity
    Methyl (C2-phenyl)Reduces metabolic clearance
    Thiazolo-pyridineCritical for kinase inhibition
  • Functional Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for each analog .

How should researchers address crystallographic data discrepancies in polymorph screening?

Methodological Answer:

  • Polymorph Prediction : Employ Mercury CSD software to model packing arrangements and identify stable forms using Hirshfeld surface analysis .
  • Synchrotron Refinement : High-resolution data (e.g., 0.8 Å) resolves disorder in the furan ring, common in brominated analogs .

What experimental models are suitable for evaluating in vivo efficacy?

Methodological Answer:

  • Xenograft Models : Test antitumor activity in HCT-116 (colorectal cancer) or A549 (lung cancer) lines, dosing at 10–50 mg/kg (IP or PO) .
  • PK/PD Analysis : Monitor plasma half-life (t½ ~4–6 hrs) and tissue distribution via LC-MS/MS, correlating with biomarker modulation (e.g., acetylated histone H3 levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.